molecular formula C17H19NO5S B2509048 2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate CAS No. 2415632-42-5

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate

Cat. No. B2509048
CAS RN: 2415632-42-5
M. Wt: 349.4
InChI Key: PYHSEWJZFCMCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as N-(2-Acetamidophenyl)-5-ethyl-2-methoxybenzenesulfonamide or ACEMS.

Scientific Research Applications

Synthesis and Chemical Applications

  • Microwave-Assisted Synthesis and Enzyme Inhibition : A study described the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted methods. The synthesized compounds showed significant inhibition potential against bovine carbonic anhydrase and acetylcholinesterase enzymes, suggesting their potential application in enzyme inhibition studies (Virk et al., 2018).

  • Julia-Kocienski Olefination : The use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction with carbonyl compounds was explored. This reaction is valuable for synthesizing a variety of functionalized alkenes and dienes, highlighting the utility of such sulfones in organic synthesis (Alonso et al., 2005).

Co-Crystals and Structural Studies

  • Co-Crystals with Aromatic Diols : A study presented the formation of 1:1 co-crystals of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide with aromatic diols. These co-crystals have potential applications in material science and pharmaceuticals (Karmakar et al., 2009).

Sulfonation/Sulfation and Catalysis

  • Sulfonation Product Distribution : Research focused on the sulfation and sulfonation of dihydroxybenzenes and their methyl ethers, revealing intricate patterns in product distribution. This study contributes to understanding the chemical behavior of these compounds during sulfonation, a crucial reaction in many industrial processes (Cerfontain et al., 2010).

  • Catalysis in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes were synthesized and found to be efficient and selective catalysts in alcohol oxidation. This work provides insights into the design of new catalysts for organic transformations (Hazra et al., 2015).

properties

IUPAC Name

(2-acetamidophenyl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-13-9-10-16(22-3)17(11-13)24(20,21)23-15-8-6-5-7-14(15)18-12(2)19/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHSEWJZFCMCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate

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